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N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Documentation Hub

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  • Product: N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
  • CAS: 1040017-07-9

Core Science & Biosynthesis

Foundational

"N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine" molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Abstract This technical guide provides a comprehensive examination of N-[2-(2,5-Dimethylph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Abstract

This technical guide provides a comprehensive examination of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, a molecule incorporating both an aryl alkyl ether and a secondary amine functional group. This document details its structural characteristics, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical methodologies for its characterization and quantification. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers in medicinal chemistry, drug development, and analytical science. The causality behind experimental design choices is emphasized throughout, providing a deeper understanding of the scientific rationale.

Molecular Identity and Physicochemical Properties

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a secondary amine derivative characterized by a 2,5-dimethylphenoxy moiety linked via an ethyl bridge to an isopropylamine group. This unique combination of a bulky, lipophilic aromatic ether and a basic secondary amine suggests potential for biological activity, as similar structures have been explored for various pharmacological applications, including anticonvulsant properties[1].

The molecular structure dictates its chemical behavior. The ether linkage is generally stable but can be cleaved under harsh acidic conditions[2]. The secondary amine nitrogen provides a site for protonation, rendering the molecule basic and allowing for the formation of water-soluble salts.

Table 1: Physicochemical Properties of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

PropertyValue (Predicted/Calculated)Rationale & Significance
Molecular FormulaC₁₃H₂₁NODerived from structural analysis.
Molecular Weight207.31 g/mol Essential for all stoichiometric calculations and mass spectrometry.
IUPAC NameN-(2-(2,5-dimethylphenoxy)ethyl)propan-2-amineSystematic nomenclature for unambiguous identification.
pKa (Predicted)~10.5The basicity of the secondary amine is critical for salt formation, solubility, and receptor interaction modeling.
LogP (Predicted)~3.5The high octanol-water partition coefficient suggests significant lipophilicity, impacting membrane permeability and formulation strategies.

Note: Predicted values are generated using standard computational models and provide a reliable estimate for experimental design.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine can be approached through several routes. A robust and high-yield strategy involves a two-step process beginning with a Williamson ether synthesis, followed by a nucleophilic substitution. This approach is chosen for its reliability and the commercial availability of the starting materials.

Synthetic Pathway Overview

The logical disconnection of the target molecule occurs at the C-N bond and the ether C-O bond. The chosen forward synthesis builds the ether linkage first, as the phenoxide is an excellent nucleophile for attacking an alkyl halide. The subsequent introduction of the amine is a standard nucleophilic substitution.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nucleophilic Substitution start1 2,5-Dimethylphenol reagent1 NaOH / K₂CO₃ start1->reagent1 start2 1-Bromo-2-chloroethane start2->reagent1 product1 1-(2-Bromoethoxy)-2,5-dimethylbenzene reagent1->product1 Formation of Ether Linkage start3 Isopropylamine (Propan-2-amine) reagent2 Heat / Base product1->reagent2 product1->reagent2 start3->reagent2 final_product N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine reagent2->final_product Formation of C-N Bond

Caption: Proposed two-step synthesis pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine with a purity of >95%.

Step 1: Synthesis of 1-(2-Bromoethoxy)-2,5-dimethylbenzene

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

  • Reaction: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring mixture. Causality: 1-bromo-2-chloroethane is used because the bromine is a more reactive leaving group than chlorine, ensuring selective reaction at the bromo-position while leaving the chloro-position (which is less reactive) for the subsequent step if needed. However, direct reaction with the amine is preferred. For this synthesis, we will use 1,2-dibromoethane for simplicity and higher reactivity.

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate.

Step 2: Synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

  • Setup: In a sealed pressure vessel, combine 1-(2-bromoethoxy)-2,5-dimethylbenzene (1.0 eq), isopropylamine (3.0 eq), and ethanol (50 mL). Causality: A threefold excess of isopropylamine is used to drive the reaction to completion and act as a base to neutralize the HBr byproduct, preventing side reactions.

  • Reaction: Heat the mixture to 80°C for 24 hours.

  • Work-up: Cool the vessel to room temperature and concentrate the mixture under reduced pressure to remove excess isopropylamine and ethanol.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude oil can be purified by column chromatography or vacuum distillation to yield the final product.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides unique information about the functional groups and connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of an aryl alkyl ether is characterized by a strong C-O-C asymmetric stretch, while the secondary amine is identified by its N-H stretch.[3][4]

  • Expected Absorptions:

    • ~3420 cm⁻¹ (sharp, medium): Secondary amine N-H stretch. Primary amines show two peaks, while tertiary amines show none in this region.[5]

    • ~3050-3000 cm⁻¹ (medium): Aromatic C-H stretch.

    • ~2970-2850 cm⁻¹ (strong): Aliphatic C-H stretch from ethyl and isopropyl groups.

    • ~1580, 1500, 1450 cm⁻¹ (medium): Aromatic C=C ring stretches.

    • ~1240 cm⁻¹ (strong): Aryl-Alkyl C-O-C asymmetric stretch. This is a highly characteristic peak for aromatic ethers.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy (Predicted Shifts in CDCl₃):

    • δ ~7.0-6.6 (m, 3H): Aromatic protons on the 2,5-dimethylphenyl ring.

    • δ ~4.1 (t, 2H): Methylene protons adjacent to the phenoxy oxygen (-O-CH₂ -). These are deshielded by the electronegative oxygen.[6]

    • δ ~3.0 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -NH-).

    • δ ~2.9 (septet, 1H): Methine proton on the isopropyl group (-NH-CH (CH₃)₂).

    • δ ~2.3 (s, 3H) & 2.2 (s, 3H): Two distinct singlets for the two aromatic methyl groups.

    • δ ~1.1 (d, 6H): Six equivalent methyl protons of the isopropyl group.

    • δ ~1.5 (broad s, 1H): N-H proton. This peak's position can vary and it may not show coupling due to proton exchange.[7][8]

  • ¹³C NMR Spectroscopy (Predicted Shifts in CDCl₃):

    • δ ~156-150: Aromatic carbon attached to the ether oxygen.

    • δ ~138-120: Remaining aromatic carbons.

    • δ ~67: Methylene carbon adjacent to the phenoxy oxygen (-C H₂-O-).[6]

    • δ ~50: Methine carbon of the isopropyl group.

    • δ ~48: Methylene carbon adjacent to the nitrogen (-C H₂-NH-).

    • δ ~23: Methyl carbons of the isopropyl group.

    • δ ~21, 16: Aromatic methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Nitrogen Rule: The molecule contains one nitrogen atom, so its nominal molecular weight is odd (207), which is a key diagnostic feature.[7][9]

  • Major Fragmentation Pathway (α-Cleavage): The most characteristic fragmentation for amines is α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken. This results in a resonance-stabilized iminium cation, which is often the base peak.[5][7][9]

G cluster_frags α-Cleavage Pathways parent Parent Ion [M]⁺˙ m/z = 207 frag1 Loss of CH₃ radical [M-15]⁺ m/z = 192 parent->frag1 Cleavage at isopropyl group frag2 Loss of C₁₀H₁₃O radical [M-149]⁺ m/z = 58 (Base Peak) parent->frag2 Cleavage at ethyl bridge

Caption: Expected major fragmentation pathways in EI-Mass Spectrometry.

Quantitative Analysis by LC-MS/MS

For drug development and research applications, a robust method for quantifying the compound in complex matrices (e.g., plasma, tissue homogenates) is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the required sensitivity and selectivity.[10][11][12]

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalysis due to its ability to physically separate the analyte from matrix components (LC) and then selectively detect it based on its unique mass-to-charge ratio and fragmentation pattern (MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.[13]

Protocol: Quantification in Human Plasma

Objective: To accurately quantify N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine in human plasma over a linear range of 0.1-100 ng/mL.

Materials:

  • Human Plasma (K₂EDTA anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine (Analyte)

  • N-[2-(2,5-Dimethylphenoxy)ethyl-d4]-2-propanamine (Internal Standard, IS)

  • Methanol (MeOH), HPLC grade

Protocol Workflow:

G cluster_prep Details sample_prep 1. Sample Preparation (Protein Precipitation) hplc 2. LC Separation (C18 Reverse Phase) sample_prep->hplc step1 50 µL Plasma sample_prep->step1 ms 3. MS/MS Detection (MRM Mode) hplc->ms data 4. Data Analysis (Quantification) ms->data step2 Add 10 µL IS step1->step2 step3 Add 150 µL ACN step2->step3 step4 Vortex & Centrifuge step3->step4 step5 Inject Supernatant step4->step5

Caption: Workflow for the bioanalytical quantification of the target analyte.

Step-by-Step Procedure:

  • Standard Preparation: Prepare calibration standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples by spiking the analyte into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of IS working solution (e.g., 50 ng/mL in MeOH).

    • Add 150 µL of ACN containing 0.1% FA.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Analyte Transition: Q1: 208.2 → Q3: 58.1 (corresponds to [M+H]⁺ fragmenting to the iminium ion).

      • IS Transition: Q1: 212.2 → Q3: 58.1 (assuming deuteration on the ethyl bridge).

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

    • Apply a linear regression with 1/x² weighting.

    • The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion and Future Outlook

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard organic chemistry techniques. Its structural features, particularly the combination of a phenoxy ether and a secondary amine, make it an interesting candidate for further investigation in drug discovery programs, potentially building on findings from structurally related anticonvulsant agents[1]. The robust analytical LC-MS/MS methodology detailed herein provides the necessary foundation for any future preclinical or clinical development, ensuring accurate and reliable quantification. Further research should focus on elucidating its pharmacological profile, including receptor binding assays and in vivo efficacy studies.

References

  • US Food and Drug Administration. (2020). Method of analysis of amine by mass spectrometry. Google Patents, US20070010023A1. [13]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][5]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link][3]

  • Fiveable. (2025). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link][14]

  • Zehnacker, A., et al. (2017). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. RSC Publishing. [Link][4]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link][7]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link][9]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link][2][6]

  • Rettie, A. E., et al. (2008). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 36(8), 1695–1704. [Link][15]

  • Brown, D. 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link][8]

  • PrepChem. (n.d.). Synthesis of N-[-2-(3,5-Dichlorophenoxy)ethyl]propanamine Hydrochloride. [Link][16]

  • Waszkielewicz, A. M., et al. (2009). Synthesis and evaluation of anticonvulsant activity of N -(2,5-dimethylphenoxy)-and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols. Acta Poloniae Pharmaceutica, 66(4), 379-388. [Link][1]

  • Rane, S., et al. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. [Link][11]

Sources

Exploratory

Technical Synthesis Guide: N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Executive Summary N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a secondary aryloxyalkylamine characterized by a 2,5-dimethylphenyl ether moiety linked via an ethyl chain to an isopropylamine group.[1] Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a secondary aryloxyalkylamine characterized by a 2,5-dimethylphenyl ether moiety linked via an ethyl chain to an isopropylamine group.[1] Structurally, it serves as a functional analog to several Class I antiarrhythmic agents (e.g., Mexiletine) and alpha-adrenergic antagonists (e.g., Moxisylyte/Thymoxamine).[1]

This guide details the Sequential Nucleophilic Substitution Pathway , the most robust method for synthesizing this compound with high regioselectivity.[1] The protocol prioritizes the suppression of common side reactions—specifically the formation of bis-phenoxy ethers and tertiary amines—through stoichiometric control.[1]

Target Molecule Profile
PropertyDetail
Systematic Name N-[2-(2,5-Dimethylphenoxy)ethyl]propan-2-amine
Core Moiety 2,5-Dimethylphenol (p-Xylenol)
Linker 1,2-Ethyl
Amine Isopropyl (Propan-2-yl)
Molecular Formula C₁₃H₂₁NO
Key Challenge Preventing over-alkylation at the nitrogen and oxygen centers.[1][2]

Retrosynthetic Analysis

The retrosynthetic disconnection reveals two primary precursors: the aromatic phenol and the amine-linker synthon.[1] The most scalable disconnection occurs at the C(alkyl)-N and C(alkyl)-O bonds.[1]

  • Strategy: Stepwise assembly of the ether linkage followed by amine installation.

  • Precursors: 2,5-Dimethylphenol, 1,2-Dibromoethane, and Isopropylamine.[1]

Retrosynthesis Target Target Molecule N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Inter1 Intermediate 1-(2-Bromoethoxy)-2,5-dimethylbenzene Target->Inter1 C-N Disconnection Start3 Amine Reagent Isopropylamine Target->Start3 Amine Source Start1 Starting Material A 2,5-Dimethylphenol Inter1->Start1 C-O Disconnection Start2 Linker Reagent 1,2-Dibromoethane Inter1->Start2 Linker Source

Figure 1: Retrosynthetic breakdown showing the stepwise disconnection to commercially available starting materials.

Primary Synthesis Pathway: Sequential Substitution[1]

This pathway utilizes a modified Williamson ether synthesis followed by nucleophilic amine alkylation.[1]

Phase 1: Ether Linkage Formation

Objective: Synthesize 1-(2-bromoethoxy)-2,5-dimethylbenzene. Critical Control: Use a large excess of 1,2-dibromoethane to prevent the formation of the bis-ether byproduct (1,2-bis(2,5-dimethylphenoxy)ethane).[1]

Reagents & Materials
  • 2,5-Dimethylphenol (1.0 eq)[1]

  • 1,2-Dibromoethane (4.0 – 5.0 eq)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

  • Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)[1]

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.

  • Solvation: Dissolve 2,5-dimethylphenol (e.g., 12.2 g, 100 mmol) in Acetonitrile (150 mL).

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir for 15 minutes at room temperature to facilitate phenoxide formation.

  • Linker Addition: Add 1,2-dibromoethane (43 mL, ~500 mmol) in a single portion. Note: The large excess acts as both reactant and co-solvent to favor mono-substitution.[1]

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) for 12–18 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.[1]

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane (boiling point ~131°C; vacuum distillation may be required).[1]

  • Purification: The crude oil is typically sufficient for the next step.[1] If high purity is required, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).[1]

Phase 2: Amine Alkylation

Objective: Synthesize N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. Critical Control: Use excess isopropylamine to minimize the formation of the tertiary amine (double alkylation).[1]

Reagents & Materials
  • 1-(2-Bromoethoxy)-2,5-dimethylbenzene (Intermediate from Phase 1, 1.0 eq)[1]

  • Isopropylamine (10.0 eq)[1]

  • Solvent: Ethanol (absolute) or perform neat.[1]

  • Catalyst: Sodium Iodide (NaI, 0.1 eq) – Optional Finkelstein catalyst to accelerate reaction.[1]

Protocol
  • Setup: Use a pressure vessel (heavy-walled glass tube) or a standard flask with a highly efficient reflux condenser (Isopropylamine bp is 32°C). Pressure vessel is recommended.[1]

  • Mixing: Combine the bromo-ether intermediate (e.g., 10 mmol) with Isopropylamine (8.5 mL, ~100 mmol) and Ethanol (10 mL). Add NaI (catalytic amount) if desired.[1]

  • Reaction:

    • Pressure Vessel: Seal and heat to 60–70°C for 8–12 hours.

    • Reflux:[1][2] Heat gently at 35–40°C for 24–48 hours.

  • Quench: Cool the mixture to room temperature.

  • Evaporation: Remove excess isopropylamine and ethanol under reduced pressure (rotary evaporator).

  • Acid-Base Extraction (Purification):

    • Dissolve the residue in Dichloromethane (DCM).[1]

    • Extract: Wash with 1M HCl (aq). The product (amine) will migrate to the aqueous layer as the hydrochloride salt; neutral impurities remain in DCM.[1]

    • Wash: Wash the aqueous acidic layer twice with DCM to remove unreacted bromo-ether.[1]

    • Basify: Adjust the aqueous layer to pH >12 using 4M NaOH.[1] The solution will become cloudy as the free amine precipitates.[1]

    • Recover: Extract the basic aqueous layer with DCM (3x).[1]

    • Dry: Dry combined organics over MgSO₄, filter, and concentrate.[1][2]

Process Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Ether Formation cluster_1 Phase 2: Amination Step1 Mix 2,5-Dimethylphenol + K2CO3 + ACN Step2 Add Excess 1,2-Dibromoethane (5 eq) Step1->Step2 Step3 Reflux 18h Filter & Concentrate Step2->Step3 Inter Intermediate: Bromo-ether Step3->Inter Step4 Add Isopropylamine (10 eq) + NaI (cat) Inter->Step4 Step5 Heat 60°C (Sealed) 8-12 Hours Step4->Step5 Step6 Acid/Base Extraction (Purification) Step5->Step6 Final Final Product: N-[2-(2,5-Dimethylphenoxy)ethyl] -2-propanamine Step6->Final

Figure 2: End-to-end process flow for the synthesis of the target amine.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR, CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.9 – 6.6 Multiplet3HAromatic protons (2,5-dimethylphenyl ring).[1]
4.05 Triplet (

Hz)
2H

(Ether methylene).[1]
3.00 Triplet (

Hz)
2H

(Amino methylene).[1]
2.85 Septet1H

(Isopropyl methine).[1]
2.30, 2.15 Singlets6H

(Aromatic methyls).[1]
1.10 Doublet6H

(Isopropyl methyls).[1]
Mass Spectrometry (ESI-MS)
  • Calculated Mass (M): 207.16 g/mol

  • Observed Ion:

    
     m/z[1]
    

Safety & Handling

  • 2,5-Dimethylphenol: Toxic by ingestion and corrosive to skin.[1] Wear nitrile gloves and face shield.[1]

  • 1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen.[1] Must be handled in a fume hood. Destroy excess reagent with aqueous NaOH before disposal.[1]

  • Isopropylamine: Extremely flammable (Flash point: -37°C) and volatile.[1] Use spark-proof equipment and work in a well-ventilated hood.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General procedures for Williamson Ether Synthesis and Amine Alkylation).

  • Patai, S. The Chemistry of the Ether Linkage. Wiley-Interscience, 1967 .[1] (Mechanistic insights into phenoxide alkylation).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.[1] Wiley, 2013 .[1] (Nucleophilic substitution kinetics and stoichiometry).

  • PubChem Compound Summary. "2,5-Dimethylphenol" (CID 7267).[1] National Center for Biotechnology Information.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Selectivity in amine alkylation vs reductive amination).

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Screening of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Executive Summary & Strategic Overview The journey of a novel chemical entity from the bench to a potential therapeutic is paved with rigorous, systematic evaluation. This guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The journey of a novel chemical entity from the bench to a potential therapeutic is paved with rigorous, systematic evaluation. This guide provides a comprehensive framework for the initial in vitro screening of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine , a compound whose specific biological activities are not widely documented. The molecular structure, featuring a phenoxyethylamine scaffold, suggests potential interactions with a range of biological targets, particularly G-Protein Coupled Receptors (GPCRs) and monoamine transporters, which are common targets for this chemical class.[1][2][3]

Our approach is built on the principle of a "screening cascade," a multi-stage process designed to efficiently characterize the compound's pharmacological profile.[4][5] This strategy prioritizes rapid, informed decision-making by front-loading broad, cost-effective assays and progressively moving towards more complex, resource-intensive studies for promising activities.[6] We will systematically progress through four key phases:

  • Phase I: Primary Screening & Target Identification: Casting a wide net to discover initial biological interactions.

  • Phase II: Hit Confirmation & Potency Determination: Validating primary hits with orthogonal and dose-dependent assays.

  • Phase III: Selectivity & Liability Profiling: Assessing specificity and identifying potential off-target liabilities.

  • Phase IV: Early ADME/Tox Profiling: Evaluating fundamental drug-like properties.

This document serves not just as a collection of protocols, but as a strategic guide, explaining the scientific rationale behind each experimental choice to build a comprehensive and trustworthy pharmacological profile for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine.

Phase I: Primary Screening - Unbiased Target Identification

The initial goal for a novel compound is to efficiently identify its primary biological targets from a vast landscape of possibilities. The phenoxyethylamine moiety is a known pharmacophore for adrenergic, dopaminergic, and serotonergic targets, among others.[2][7] Therefore, an unbiased, high-throughput approach is the most logical starting point.

Rationale for Broad Panel Screening

We will initiate the screening cascade by submitting the compound to a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen or CEREP BioPrint). These panels test the compound's ability to displace a high-affinity radioligand from hundreds of known receptors, ion channels, transporters, and enzymes at a single, high concentration (typically 10 µM). This method is highly effective for initial hit generation. A result showing >50% inhibition or displacement is considered a significant "hit" and warrants further investigation.

Experimental Workflow: Broad Target Panel

Caption: High-level workflow for primary target screening.

Interpreting Primary Screening Data

The output will be a table of targets and the corresponding percent inhibition. It is critical to view these as preliminary data points. A high percentage of inhibition suggests affinity but does not confirm functional activity (i.e., agonist vs. antagonist) or rule out assay artifacts.

Table 1: Hypothetical Primary Screening Hit Summary

Target Class % Inhibition @ 10 µM Priority for Follow-up
Dopamine Transporter (DAT) Transporter 85% High
Serotonin Receptor 5-HT2A GPCR 78% High
Adrenergic Receptor α2A GPCR 62% Medium
hERG Potassium Channel Ion Channel 55% High (Liability)

| Muscarinic Receptor M1 | GPCR | <10% | Low |

Phase II: Hit Confirmation & Potency Determination

Once primary hits are identified, the next crucial step is to confirm these interactions and quantify their potency.[5] This phase involves generating concentration-response curves to determine IC50 (for inhibitors) or EC50 (for activators) values and employing orthogonal assays to ensure the observed activity is not an artifact of the primary assay format.[5]

GPCR Functional Assays

Given that GPCRs are a likely target class, functional assays are paramount to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[8][9]

3.1.1 cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

Cyclic AMP (cAMP) is a key second messenger for Gs and Gi-coupled receptors.[10] This assay measures changes in intracellular cAMP levels in response to compound treatment.[11][12]

Protocol: HTRF-based cAMP Assay

  • Cell Culture: Plate HEK293 cells stably expressing the target receptor (e.g., 5-HT2A) in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine in assay buffer.

  • Antagonist Mode: To test for antagonism, pre-incubate cells with the test compound dilutions for 15 minutes before adding a known agonist at its EC80 concentration.

  • Agonist Mode: To test for agonism, add the test compound dilutions directly to the cells.

  • Lysis & Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and add HTRF detection reagents (e.g., anti-cAMP-d2 acceptor and cAMP-cryptate donor).

  • Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of emission signals.

  • Data Analysis: Plot the concentration-response data using non-linear regression to determine IC50 or EC50 values.

3.1.2 Calcium Flux Assay (for Gq-coupled Receptors)

For Gq-coupled receptors, activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Caption: Key GPCR signaling pathways and corresponding assay types.[8]

Transporter Uptake Assays

For the hit on the Dopamine Transporter (DAT), a substrate uptake inhibition assay is the gold standard functional confirmation. This assay measures the ability of the test compound to block the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporter.

Phase III: Selectivity & Liability Profiling

A therapeutically viable compound should be selective for its intended target to minimize side effects. This phase assesses the compound's activity against related targets and key proteins associated with adverse drug reactions.

Counter-Screening for Selectivity

Based on the primary hits, a focused counter-screen is essential. If the compound is potent at the Dopamine Transporter (DAT), its potency must be determined at the Serotonin (SERT) and Norepinephrine (NET) transporters to understand its selectivity profile. High potency against multiple monoamine transporters can have significant physiological effects.

Table 2: Hypothetical Selectivity Profile

Target Assay Type IC50 (nM)
Dopamine Transporter (DAT) Uptake Inhibition 75
Serotonin Transporter (SERT) Uptake Inhibition 1,250
Norepinephrine Transporter (NET) Uptake Inhibition 830
Selectivity Ratios SERT/DAT = 16.7x

| | | NET/DAT = 11.1x |

hERG Channel Liability Assessment

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome) and a primary reason for drug candidate failure.[13][14] The initial hit must be confirmed using the gold-standard automated patch-clamp electrophysiology.[15][16]

Protocol: Automated Patch-Clamp for hERG

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Recording: Establish a stable whole-cell recording configuration.[13]

  • Compound Application: Apply multiple concentrations of the test compound cumulatively to determine a concentration-response relationship for channel block.

  • Data Analysis: Measure the reduction in the hERG tail current and calculate the IC50 value. An IC50 < 10 µM is often considered a potential liability.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[17] A panel of the most common drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be tested.[17][18] High-throughput fluorescent or luminescent assays are suitable for this purpose.[19][20][21]

Protocol: Fluorogenic CYP Inhibition Assay

  • Reaction Mix: In a 96- or 384-well plate, combine recombinant human CYP enzymes, a fluorogenic probe substrate, and a NADPH-regenerating system.[17]

  • Inhibitor Addition: Add the test compound across a range of concentrations.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Detection: Stop the reaction and measure the fluorescent product on a plate reader.

  • Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Phase IV: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to ensure a compound has the potential to become a viable drug.[6]

Metabolic Stability

This assay predicts the rate of metabolic clearance in the liver by measuring the disappearance of the compound over time when incubated with liver microsomes.[22][23]

Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[24][25]

  • Reaction Initiation: Start the reaction by adding the cofactor NADPH.[23][24]

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).[22][24]

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).[23]

Table 3: Hypothetical Early ADME/Tox Profile Summary

Assay Endpoint Result Interpretation
Microsomal Stability t½ (min) 45 Moderate stability
PAMPA Pe (10⁻⁶ cm/s) 8.5 High predicted permeability

| Cytotoxicity (HepG2) | CC50 (µM) | > 50 | Low cytotoxicity |

Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability, a key factor in oral absorption.[26][27] It measures a compound's diffusion from a donor well through a lipid-infused artificial membrane to an acceptor well.[28][29][30]

Protocol: PAMPA

  • Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., lecithin in dodecane).[30]

  • Compound Addition: Add the test compound solution to the donor wells.

  • Sandwich Assembly: Place the donor plate onto an acceptor plate containing buffer, creating a "sandwich".[26]

  • Incubation: Incubate for several hours (e.g., 5-18 hours) at room temperature with gentle shaking.[29][30]

  • Quantification: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe).

Data Synthesis & Path Forward

The successful completion of this in vitro screening cascade will yield a multi-faceted dataset for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. This allows for an informed, data-driven decision on the compound's future. The ideal outcome is a compound with high on-target potency, clear selectivity against related targets, a clean safety/liability profile (hERG IC50 >10 µM, CYP IC50s >10 µM), and favorable ADME properties (moderate to high stability and high permeability). This comprehensive initial profile provides a solid foundation for subsequent hit-to-lead and lead optimization efforts.

References

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Exploratory

A Preliminary Pharmacological Profile of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine: A Novel Phenoxyethylamine Derivative

Abstract This technical guide provides a projected preliminary pharmacological profile for the novel compound, N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. Based on a comprehensive analysis of its structural analogs,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a projected preliminary pharmacological profile for the novel compound, N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. Based on a comprehensive analysis of its structural analogs, we hypothesize its potential interactions with key central nervous system targets. This document outlines a rigorous, multi-tiered experimental workflow designed to elucidate its mechanism of action, encompassing in-vitro receptor binding and functional assays, pharmacokinetic profiling, and initial in-vivo behavioral screening. The proposed studies are intended to serve as a foundational roadmap for researchers and drug development professionals investigating this and similar phenoxyethylamine derivatives.

Introduction: Unveiling a New Chemical Entity

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a novel phenoxyethylamine derivative. Its core structure, characterized by a 2,5-dimethylphenoxy moiety linked via an ethyl spacer to a secondary amine (2-propanamine), suggests potential psychoactive properties. The phenethylamine scaffold is a well-established pharmacophore found in a wide array of neuroactive compounds, including stimulants, antidepressants, and hallucinogens. Notably, substitutions on the phenyl ring and modifications of the amine group can drastically alter pharmacological activity, selectivity, and potency.

The 2,5-disubstitution pattern on the phenoxy ring is particularly reminiscent of the "2C" family of psychedelic phenethylamines, which are known for their potent agonist activity at serotonin 5-HT₂A receptors.[1][2] The N-isopropyl group on the amine may influence receptor affinity and metabolic stability. This guide will therefore focus on a proposed investigation into its serotonergic and broader CNS receptor profile.

Postulated Mechanism of Action: A Focus on the Serotonergic System

Based on its structural similarity to known psychoactive phenethylamines, the primary hypothesis is that N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine will act as a modulator of serotonin receptors, particularly the 5-HT₂ subfamily.

Primary Target: Serotonin 5-HT₂A Receptor

The 2,5-dimethylphenoxy group is structurally analogous to the 2,5-dimethoxy substitution found in potent 5-HT₂A receptor agonists like 2C-H.[3] Agonism at the 5-HT₂A receptor is the primary mechanism underlying the hallucinogenic effects of classical psychedelics.[2][4] Therefore, it is highly probable that N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine will exhibit affinity for and functional activity at this receptor.

Secondary Targets and Selectivity Profile

While the 5-HT₂A receptor is the prime suspect, a comprehensive pharmacological profile requires assessment of its activity at other relevant receptors to understand its potential for off-target effects and to build a complete picture of its neuropharmacological action. These include:

  • Serotonin 5-HT₂C and 5-HT₁A Receptors: Many 5-HT₂A agonists also show affinity for the 5-HT₂C receptor, which can modulate the primary effects.[5] Interaction with 5-HT₁A receptors is also common among serotonergic drugs.[5]

  • Dopamine and Norepinephrine Transporters (DAT, NET) and Receptors: The phenethylamine backbone is the core structure of many stimulants that act on the dopamine and norepinephrine systems.

  • Monoamine Oxidase (MAO) Inhibition: Some phenethylamines are known to inhibit MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters.[1]

The following diagram illustrates the hypothesized primary signaling pathway.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine 5-HT2A_Receptor 5-HT₂A Receptor N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine->5-HT2A_Receptor Agonist Binding Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC_Activation PLC Activation Gq_Protein->PLC_Activation IP3_DAG_Increase ↑ IP₃ / DAG PLC_Activation->IP3_DAG_Increase Downstream_Effects Downstream Cellular Effects IP3_DAG_Increase->Downstream_Effects

Caption: Hypothesized primary mechanism of action via 5-HT₂A receptor agonism.

Proposed In-Vitro Pharmacological Profiling

A systematic in-vitro evaluation is crucial to determine the receptor binding affinity and functional activity of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT₂A, 5-HT₂C, 5-HT₁A, D₂, etc.).

  • Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Table 1: Proposed Panel for Initial Receptor Binding Screening

Receptor/Transporter TargetRadioligandRationale
Serotonin
5-HT₂A[³H]ketanserinPrimary hypothesized target.
5-HT₂C[³H]mesulergineStructurally related and functionally relevant.
5-HT₁A[³H]8-OH-DPATCommon off-target for serotonergic compounds.
SERT[³H]citalopramAssess potential for serotonin reuptake inhibition.
Dopamine
D₂[³H]spiperoneAssess potential for dopaminergic activity.
DAT[³H]WIN 35,428Assess potential for dopamine reuptake inhibition.
Norepinephrine
α₁[³H]prazosinPotential for adrenergic activity.[5]
NET[³H]nisoxetineAssess potential for norepinephrine reuptake inhibition.
Functional Assays

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Experimental Protocol: Calcium Flux Assay for 5-HT₂A Receptor Activation

  • Cell Culture: Plate cells expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

  • Compound Addition: Add varying concentrations of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (potency) and Emax (efficacy) values.

The following diagram outlines the proposed in-vitro screening workflow.

In_Vitro_Workflow Start N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Binding_Assay Radioligand Binding Assays (Ki determination) Start->Binding_Assay Functional_Assay Functional Assays (EC₅₀/IC₅₀, Emax determination) Binding_Assay->Functional_Assay For high-affinity targets Data_Analysis Data Analysis and SAR Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Profile Preliminary In-Vitro Pharmacological Profile Data_Analysis->Profile

Caption: Proposed workflow for in-vitro pharmacological characterization.

Proposed In-Vivo Pharmacological Profiling

In-vivo studies are essential to understand the compound's effects in a whole-organism context, including its behavioral effects and pharmacokinetic properties.

Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice or rats is a well-established behavioral proxy for 5-HT₂A receptor activation and is a hallmark of hallucinogenic compounds.[4][6]

Experimental Protocol: Head-Twitch Response Assay

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Compound Administration: Administer N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine intraperitoneally (i.p.) at various doses.

  • Behavioral Observation: Record the number of head twitches over a 30-minute period.

  • Antagonist Challenge (for mechanism validation): In a separate cohort, pre-treat animals with a selective 5-HT₂A antagonist (e.g., M100907) before administering the test compound to confirm the involvement of the 5-HT₂A receptor.[4]

Preliminary Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for interpreting in-vivo data and for any future development.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Compound Administration: Administer a single dose of the compound to rats via intravenous (i.v.) and oral (p.o.) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Table 2: Projected Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
t₁/₂ Half-lifeDuration of action
Cmax Maximum plasma concentrationPeak exposure
Tmax Time to reach CmaxRate of absorption
AUC Area under the curveTotal drug exposure
%F Oral BioavailabilityFraction of oral dose reaching systemic circulation
BBB Penetration Brain-to-plasma concentration ratioCNS availability

Safety and Toxicological Considerations

A preliminary assessment of safety is paramount.

In-Vitro Cytotoxicity

Initial cytotoxicity can be assessed using cell-based assays.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

  • Compound Exposure: Expose the cells to a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT reagent and incubate. Viable cells will reduce MTT to formazan.

  • Quantification: Solubilize the formazan crystals and measure the absorbance to determine cell viability.

hERG Channel Assay

Interaction with the hERG potassium channel is a critical safety liability due to the risk of cardiac arrhythmias.[7]

Experimental Protocol: Automated Patch Clamp

  • Cell Line: Use a cell line stably expressing the hERG channel.

  • Electrophysiology: Measure the effect of the compound on the hERG current using an automated patch-clamp system.

Conclusion and Future Directions

This guide presents a hypothesized pharmacological profile for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine and a comprehensive experimental plan to elucidate its actual properties. The structural similarities to known 5-HT₂A agonists strongly suggest a potential for psychoactive effects mediated by the serotonergic system. The proposed in-vitro and in-vivo studies will provide the necessary data to confirm its mechanism of action, establish its potency and efficacy, and provide an initial assessment of its safety profile.

Future research should focus on a more extensive off-target screening, metabolic profiling to identify major metabolites, and more complex behavioral assays to further characterize its psychoactive effects. The data generated from this proposed workflow will be invaluable for any further development of this novel compound.

References

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Foundational

An In-depth Technical Guide to N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine: Synthesis, Predicted Pharmacology, and Research Perspectives

This technical guide provides a comprehensive overview of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, a phenethylamine derivative. Due to the limited availability of direct research on this specific molecule, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, a phenethylamine derivative. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from structurally related compounds to project its chemical synthesis, pharmacological profile, and potential areas for scientific investigation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of novel psychoactive compounds.

Introduction and Chemical Identity

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine belongs to the broad class of phenethylamine compounds, which are known for their diverse pharmacological activities, primarily targeting the central nervous system. The core structure consists of a 2,5-dimethylphenoxy group linked via an ethyl bridge to a secondary amine, specifically an isopropylamine. The presence of the phenoxy and N-isopropyl groups suggests potential interactions with various receptors and transporters in the brain.

The structure of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is as follows:

Given its structural similarity to other known psychoactive phenethylamines, it is hypothesized that this compound may exhibit activity at serotonergic receptors, potentially acting as a psychedelic or entactogen. This guide will explore this hypothesis by examining the synthesis and pharmacology of analogous compounds.

Proposed Synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

A plausible synthetic route for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine can be devised based on established methods for the synthesis of similar ethers and amines. A common approach involves the Williamson ether synthesis followed by amination.

Proposed Synthetic Pathway

The proposed two-step synthesis starts with the alkylation of 2,5-dimethylphenol with a suitable dihaloethane, followed by the reaction of the resulting haloether with isopropylamine.

Synthetic Pathway 2,5-Dimethylphenol 2,5-Dimethylphenol Intermediate_A 1-(2-Bromoethoxy)-2,5-dimethylbenzene 2,5-Dimethylphenol->Intermediate_A Williamson Ether Synthesis (e.g., K2CO3, Acetone, Reflux) 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->Intermediate_A Final_Product N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Intermediate_A->Final_Product Nucleophilic Substitution (e.g., High Temperature, Pressure) Isopropylamine Isopropylamine Isopropylamine->Final_Product

Caption: Proposed two-step synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Bromoethoxy)-2,5-dimethylbenzene

  • To a solution of 2,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1-(2-bromoethoxy)-2,5-dimethylbenzene.

Step 2: Synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

  • In a sealed pressure vessel, dissolve 1-(2-bromoethoxy)-2,5-dimethylbenzene (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add an excess of isopropylamine (3.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., sodium bicarbonate) to remove any hydrobromide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Predicted Pharmacological Profile

The pharmacological properties of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine are likely to be influenced by its structural similarity to known serotonergic agents.

Predicted Mechanism of Action

Many phenethylamine derivatives with substitutions on the phenyl ring exhibit high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is a key mediator of the effects of classic psychedelic drugs.[1] The addition of an N-alkyl group, such as the isopropyl group in the target molecule, can modulate this activity. It is therefore plausible that N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine acts as a 5-HT2A receptor agonist.

Signaling Pathway Compound N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Receptor 5-HT2A Receptor Compound->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release triggers Downstream_Effects Cellular Responses (e.g., neuronal excitation) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Predicted signaling pathway via 5-HT2A receptor activation.

Predicted Receptor Binding Affinity

Based on structure-activity relationships of similar phenethylamines, we can predict the potential binding affinities of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine for various monoamine receptors and transporters.

TargetPredicted Affinity (Ki, nM)Rationale
5-HT2A 10 - 100Primary target for psychedelic phenethylamines.[1]
5-HT2C 50 - 500Often shows cross-reactivity with 5-HT2A ligands.
5-HT1A > 1000Generally lower affinity for this subtype.
Dopamine D2 > 1000Typically low affinity for classic psychedelics.
SERT > 500Unlikely to be a potent reuptake inhibitor.
NET > 500Unlikely to be a potent reuptake inhibitor.
DAT > 1000Unlikely to be a potent reuptake inhibitor.

Disclaimer: The values in this table are hypothetical and based on extrapolations from related compounds. Experimental validation is required.

Potential Therapeutic Applications and Research Directions

Should N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine exhibit potent and selective 5-HT2A agonist activity, it could be a valuable research tool for probing the function of the serotonergic system. Furthermore, given the renewed interest in the therapeutic potential of psychedelics for conditions such as depression, anxiety, and PTSD, this compound could be a candidate for further investigation.

Future research should focus on:

  • Chemical Synthesis and Characterization: The proposed synthetic route needs to be experimentally verified, and the compound fully characterized using modern analytical techniques (NMR, MS, etc.).

  • In Vitro Pharmacology: A comprehensive receptor binding and functional assay panel is necessary to determine its pharmacological profile.

  • In Vivo Studies: Animal models can be used to assess its behavioral effects, pharmacokinetic properties, and potential therapeutic efficacy.

  • Toxicological Evaluation: A thorough toxicological assessment is crucial to determine its safety profile.

Toxicological Considerations

The toxicological profile of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is unknown. However, potential risks associated with phenethylamines include cardiovascular effects (e.g., increased heart rate and blood pressure) and neurotoxicity at high doses. Additionally, as a secondary amine, there is a theoretical potential for the formation of N-nitrosamines, which are a class of probable human carcinogens, under certain conditions.[2] Therefore, any handling and investigation of this compound should be conducted with appropriate safety precautions.

Conclusion

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a novel phenethylamine derivative with a predicted potential to act as a serotonergic agent. While there is currently no direct scientific literature on this compound, this guide provides a framework for its synthesis and pharmacological evaluation based on the properties of structurally related molecules. Further empirical research is essential to elucidate the true chemical, pharmacological, and toxicological properties of this compound and to determine its potential as a research tool or therapeutic agent.

References

  • PrepChem.com. Synthesis of N-[-2-(3,5-Dichlorophenoxy)ethyl]propanamine Hydrochloride. [Link]

  • PrepChem.com. Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • Google Patents. A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
  • PubMed. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. [Link]

  • PrepChem.com. Synthesis of N-isopropyl 5-(2-formyl-3-hydroxyphenoxy)pentanamide. [Link]

  • PubMed. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. [Link]

  • NIST WebBook. 2-Propanamine, N-ethyl-. [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • PubChem. 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid. [Link]

  • eScholarship.org. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. [Link]

  • Google Patents. Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • Chalmers ODR. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. [Link]

  • Google Patents. Synthesis method of N,N-diethyl isopropylamine.
  • Cheméo. Chemical Properties of 2-Propanamine, N-ethyl-N-nitroso- (CAS 16339-04-1). [Link]

  • ResearchGate. N-Nitrosamines; another class of Toxic substances considered probable carcinogens (Potentially genotoxic impurities) for human health. [Link]

  • Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. [Link]

  • PubMed. The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents. [Link]

  • ChemBK. 2-Isopropoxy-Ethylamine. [Link]

  • PharmaCompass.com. N-Benzyl-2-(2-Methoxyphenoxy)Ethylamine. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: HPLC Method Development for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

This Application Note is structured as a high-level technical guide for analytical scientists and method developers. It moves beyond simple "recipes" to explain the first-principles logic required to analyze N-[2-(2,5-Di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and method developers. It moves beyond simple "recipes" to explain the first-principles logic required to analyze N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, a basic lipophilic amine.

Executive Summary & Molecule Profile

Analyte: N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol Classification: Lipophilic Secondary Amine / Aryloxyalkylamine

This guide details the High-Performance Liquid Chromatography (HPLC) strategy for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. As a secondary amine with a lipophilic tail, this molecule presents two primary chromatographic challenges: peak tailing due to silanol interactions and retention variability based on pH.

The protocols below prioritize High pH Reversed-Phase Chromatography as the "Gold Standard" for peak symmetry, with a secondary Low pH (LC-MS compatible) method for screening.

Physicochemical Profile (In Silico Estimates)
PropertyValueChromatographic Implication
pKa (Base) ~9.6 – 9.8The amine is protonated (

) at neutral/low pH. To achieve neutral species (

), pH must be > 11.0.
LogP ~3.2 – 3.5Highly lipophilic. Requires high % organic modifier for elution.
Chromophore 2,5-DimethylphenoxyUV Max

~210-215 nm (Strong); ~270 nm (Weak/Specific).
Reactivity Secondary AmineProne to oxidation and nitrosamine formation (Nitrosation risk).

Critical Method Development Logic

The following decision matrix illustrates the scientific rationale behind the chosen protocols.

MethodLogic Analyte Analyte: Secondary Amine (pKa ~9.8) Challenge Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge StrategyA Strategy A (Preferred): High pH (>10.5) Challenge->StrategyA Best Shape StrategyB Strategy B (LC-MS): Low pH (<3.0) Challenge->StrategyB Mass Spec MechA Mechanism: Amine Deprotonated (Neutral) No Ionic Interaction StrategyA->MechA MechB Mechanism: Silanols Protonated (Neutral) Amine Ionized StrategyB->MechB ResultA Result: Sharp Peak Shape High Loadability MechA->ResultA ResultB Result: Compatible with MS Requires End-Capped Column MechB->ResultB

Figure 1: Decision matrix for basic amine chromatography. High pH is preferred for UV quantification to eliminate silanol tailing.

Protocol A: The "Gold Standard" (High pH)

Purpose: Quality Control (QC), Assay, Impurity Profiling. Rationale: At pH 10.5, the analyte exists in its neutral (free base) form. This prevents the cationic amine from interacting with anionic silanol groups on the silica surface, resulting in superior peak symmetry.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable hybrid silica).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 215 nm (Quantification) and 270 nm (Identification).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End

Note: Hybrid silica columns (e.g., Ethylene-Bridged Hybrid) are mandatory. Standard silica dissolves above pH 8.0.

Protocol B: LC-MS Compatible (Low pH)

Purpose: Pharmacokinetics (PK), Metabolite ID, High Sensitivity Screening. Rationale: Formic acid protonates the amine (making it soluble and ionizable for MS) while suppressing the ionization of surface silanols.

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 or Thermo Accucore C18 (Superficially Porous).

    • Dimensions: 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: ESI+ (Positive Mode) Mass Spectrometry. Target [M+H]⁺ = 208.3 m/z.

Gradient Table
Time (min)% Mobile Phase BCurve
0.05Initial
1.05Hold
8.095Linear
10.095Wash
10.15Reset
13.05End

Sample Preparation & Stability

The secondary amine functionality makes this molecule susceptible to oxidative degradation and reaction with matrix components.

  • Diluent: Use 50:50 Water:Acetonitrile. Avoid pure water as the lipophilic nature may cause adsorption to vial glass.

  • Stability Warning (Nitrosamines):

    • Risk: Secondary amines can react with trace nitrites (in water or excipients) to form N-nitroso compounds (e.g., N-nitroso-N-[2-(2,5-dimethylphenoxy)ethyl]-2-propanamine), which are potent carcinogens [1].

    • Mitigation: Do not use nitrate/nitrite-containing buffers. If analyzing trace impurities, ensure solvents are "HPLC Plus" grade or higher.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (As > 1.5) Residual Silanol InteractionsSwitch to High pH Method (Protocol A). If restricted to Low pH, add 0.1% Triethylamine (TEA) as a silanol blocker (UV only, not MS).
Retention Time Drift pH InstabilityThe analyte pKa (~9.8) is sensitive.[1][2] Ensure buffer capacity is sufficient. Use 10mM buffer strength minimum.
Split Peaks Sample Solvent MismatchThe analyte is lipophilic. If dissolved in 100% ACN and injected into a high-aqueous initial gradient, the analyte precipitates. Dissolve in 50:50 ACN:Water.
Ghost Peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50:0.1 MeOH:Water:Formic Acid.

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by high-performance liquid chromatography.[1][3][4] Journal of Chromatography A, 1217(6), 858-880. Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on silanol activity and basic drugs).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Application

"N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine" derivative synthesis for SAR studies

Application Notes & Protocols Topic: Synthesis of N-[2-(Phenoxy)ethyl]amine Derivatives for Structure-Activity Relationship (SAR) Studies For: Researchers, scientists, and drug development professionals. A Versatile Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of N-[2-(Phenoxy)ethyl]amine Derivatives for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals.

A Versatile Synthetic Platform for the Exploration of N-[2-(Phenoxy)ethyl]amine Chemical Space

Introduction

The N-[2-(phenoxy)ethyl]amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents. Its modular nature, comprising a substituted aromatic ring linked via an ether-ethyl bridge to a variable amine, makes it an ideal candidate for Structure-Activity Relationship (SAR) studies. Systematic modification of the phenoxy and amine moieties allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can modulate biological activity, selectivity, and pharmacokinetic parameters.

This guide provides a detailed, field-proven synthetic strategy for the preparation of a library of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine derivatives. The described two-stage approach is robust, scalable, and amenable to parallel synthesis, making it highly suitable for generating a diverse set of analogs for SAR exploration. The core of the strategy involves an initial Williamson ether synthesis to build the phenoxy-ethanol backbone, followed by a reliable reductive amination protocol to introduce diverse amine functionalities.[1][2][3] We will provide in-depth protocols, explain the causality behind experimental choices, and detail the necessary purification and characterization steps to ensure the scientific integrity of the synthesized compounds.

Overall Synthetic Strategy

The synthetic approach is designed for maximum flexibility, allowing for diversification at the final step. This is achieved by first synthesizing a common aldehyde intermediate, which can then be coupled with a wide array of primary amines.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: SAR Library Generation A 2,5-Dimethylphenol B 2-(2,5-Dimethylphenoxy)ethanol A->B C 2-(2,5-Dimethylphenoxy)acetaldehyde B->C E Target N-Substituted Amine Derivatives C->E D Primary Amine Library (R-NH2)

Figure 1: General workflow for the synthesis of N-[2-(Phenoxy)ethyl]amine derivatives.

PART 1: Synthesis of the Key Aldehyde Intermediate

This section details the preparation of 2-(2,5-dimethylphenoxy)acetaldehyde, the common precursor for the entire derivative library.

Protocol 1.1: Williamson Ether Synthesis of 2-(2,5-Dimethylphenoxy)ethanol

The Williamson ether synthesis is a classic and reliable SN2 reaction for forming ethers.[3][4] In this step, the nucleophilic phenoxide, generated by deprotonating 2,5-dimethylphenol with a strong base, attacks the electrophilic carbon of 2-bromoethanol. Sodium hydride (NaH) is chosen as the base because it provides irreversible deprotonation, driving the reaction to completion. Anhydrous THF is used as the solvent to prevent quenching the base and the reactive phenoxide.

Materials:

  • 2,5-Dimethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromoethanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylphenol (1.0 eq).

  • Dissolution: Dissolve the phenol in anhydrous THF (approx. 0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromoethanol (1.1 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(2,5-dimethylphenoxy)ethanol as a clear oil.

Characterization: The product should be characterized by ¹H and ¹³C NMR to confirm its structure before proceeding.

Protocol 1.2: Oxidation to 2-(2,5-Dimethylphenoxy)acetaldehyde

The oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice as it is a highly selective, mild oxidant that operates at room temperature with short reaction times.

Materials:

  • 2-(2,5-Dimethylphenoxy)ethanol (from Protocol 1.1)

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask with a magnetic stir bar, add 2-(2,5-dimethylphenoxy)ethanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M solution).

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the organic layer is clear.

  • Extraction: Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: Aldehydes can be sensitive to air and heat. It is best to use the crude product immediately in the next step. If storage is necessary, keep it under an inert atmosphere at low temperature.

PART 2: Parallel Synthesis of Amine Derivatives via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.[1] It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB-H) is the reducing agent of choice for this protocol. It is milder than other borohydrides like NaBH₃CN and is particularly effective at reducing the protonated iminium intermediate much faster than the starting aldehyde, preventing side reactions.[1][5]

G cluster_0 Reductive Amination Mechanism Aldehyde Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R''-NH2) Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine -H2O Iminium Iminium Ion [R'-CH=NHR'']+ Imine->Iminium Product Secondary Amine (R'-CH2-NHR'') Iminium->Product Reduction H2O H2O H_plus H+ (Acetic Acid) H_plus->Iminium STAB NaBH(OAc)3 STAB->Product

Figure 2: Mechanism of reductive amination using a primary amine.

Protocol 2.1: Synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

This protocol details the synthesis of the parent compound as a representative example.

Materials:

  • Crude 2-(2,5-Dimethylphenoxy)acetaldehyde (from Protocol 1.2)

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve the crude aldehyde (1.0 eq) in DCE or DCM (approx. 0.1 M). Add isopropylamine (1.5 eq).

  • Imine Formation: Add glacial acetic acid (2.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently foam.

  • Reaction: Stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the intermediate imine is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Purification (see Part 3): The combined organic layers contain the target amine. Proceed to the purification protocol below.

SAR Library Generation

This protocol can be adapted for parallel synthesis in a multi-well plate or with an array of reaction vials to rapidly generate a library of derivatives. The procedure remains the same as Protocol 2.1, simply substituting isopropylamine with other primary amines.

Structure Amine Name Rationale for Inclusion in SAR

CyclopropylamineIntroduces a small, rigid, and strained ring system.

tert-ButylamineProbes the effect of significant steric bulk near the nitrogen.

BenzylamineIntroduces an aromatic ring, potentially for π-π stacking interactions.

AnilineInvestigates the effect of a less basic, aromatic amine.

2-MethoxyethylamineAdds a potential hydrogen bond acceptor and increases polarity.
Table 1: Example primary amines for building an SAR library.

PART 3: Purification and Characterization of Amine Derivatives

Purification of amines can be challenging due to their basicity, which can cause tailing on standard silica gel columns.[6] A combination of an acid-base liquid-liquid extraction and modified column chromatography is highly effective.

Protocol 3.1: General Purification of Basic Amines
  • Acidic Extraction: Take the combined organic layers from the workup (Protocol 2.1, Step 6) and extract them 3-4 times with 1 M aqueous HCl. The protonated amine will move into the aqueous layer, leaving non-basic organic impurities behind.[7]

  • Basification: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add 6 M NaOH solution with stirring until the pH is >12 (confirm with pH paper). The free amine will often precipitate or form an oil.

  • Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract 3-4 times with fresh DCM or ethyl acetate.

  • Drying and Concentration: Combine the new organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.

  • Chromatography (if needed): If further purification is required, perform flash column chromatography. To prevent streaking, either use amine-deactivated silica gel or add 1-2% triethylamine or ammonia in methanol to the eluent system (e.g., Hexane/EtOAc + 1% Et₃N).[6]

Characterization

Final compounds must be rigorously characterized to confirm their identity and purity (>95% for SAR studies).

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Key signals to look for in the parent compound include the two methyls on the phenyl ring, the aromatic protons, the -O-CH₂-CH₂-N- backbone protons, and the isopropyl group's methine and methyl protons.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.

  • Purity Analysis (LC-MS or HPLC): Determines the purity of the final compound.

Derivative Structure (Example) Synthetic Yield ¹H NMR (CDCl₃, 400 MHz) Key Shifts (δ, ppm) m/z [M+H]⁺
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine~60-80%6.98 (d, 1H), 6.65 (s, 1H), 6.60 (d, 1H), 4.05 (t, 2H), 2.95 (t, 2H), 2.80 (sept, 1H), 2.30 (s, 3H), 2.15 (s, 3H), 1.10 (d, 6H)222.1852
N-Benzyl-N-[2-(2,5-dimethylphenoxy)ethyl]amine~55-75%7.20-7.40 (m, 5H), 6.98 (d, 1H), 6.65 (s, 1H), 6.60 (d, 1H), 4.10 (t, 2H), 3.85 (s, 2H), 3.00 (t, 2H), 2.30 (s, 3H), 2.15 (s, 3H)270.1852
Table 2: Representative characterization data for synthesized derivatives. (Note: NMR shifts are predictive and should be confirmed experimentally).

SAR Exploration Logic

The synthetic platform enables systematic exploration of the chemical space around the core scaffold. Modifications can be planned to probe specific molecular interactions and physicochemical properties.

G main R1 R1 Diversification: - Sterics (ortho, meta, para) - Electronics (EWG, EDG) - Lipophilicity (logP) R2 R2 Diversification: - Size & Sterics (Me, iPr, tBu) - Basicity (pKa) - H-bond donors/acceptors - Aromatic/Aliphatic character Core Core Scaffold (Phenoxy-ethyl-amine) Core->R1 Modify Phenol Starting Material Core->R2 Modify Amine in Reductive Amination

Figure 3: Logical map for SAR exploration of the N-[2-(phenoxy)ethyl]amine scaffold.

By synthesizing derivatives with varied R1 groups (starting with different substituted phenols) and R2 groups (using the amine library), researchers can build a matrix of compounds. Correlating the measured biological activity of these compounds with their structural features will elucidate the SAR, guiding the design of more potent and selective molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Li, G., et al. (2021). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Ma, S., & Jha, A. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Organic Chemist. (2022). How to purify Amine? YouTube. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Mente, S., et al. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. PubMed. [Link]

  • Al-Hourani, B., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. MDPI. [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]

  • ResearchGate. (2016). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. [Link]

  • Popiołek, Ł., et al. (2017). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • Ononye, S. N., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs... PubMed. [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Maltais, R., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Welcome to the technical support guide for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. As a novel chemical entity, comprehensive stability data for this specific molecule is not yet established in public literature.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. As a novel chemical entity, comprehensive stability data for this specific molecule is not yet established in public literature. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols required to determine its stability profile in various solvents.

The principles and methodologies outlined here are based on established regulatory guidelines and first principles of organic chemistry, focusing on the compound's key structural features: a secondary amine, an ether linkage, and a substituted aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine?

Based on its structure, the primary potential degradation pathways are:

  • Oxidation: The secondary amine is susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or light. This can lead to the formation of various degradation products.[1]

  • Peroxide Formation: The ether linkage, particularly a phenoxy ether, has the potential to form unstable peroxides upon exposure to air and light.[2] While less common than with simple aliphatic ethers, this possibility should not be overlooked, as peroxide accumulation can be hazardous.[2][3][4]

  • Acid/Base Instability: While generally stable, the ether bond can be susceptible to cleavage under strong acidic conditions. The secondary amine is basic and will react with acids to form salts. The stability of the compound can be pH-dependent.[1][5]

  • Photostability: Exposure to light, particularly UV light, can provide the energy to initiate degradation, including oxidation and other radical reactions.[6]

Q2: I'm seeing a yellowing of my stock solution in methanol over time. What could be the cause?

A color change, such as yellowing, is often an indicator of chemical degradation. For this molecule, the most likely cause is the oxidation of the secondary amine or the aromatic ring. This process can be accelerated by exposure to air and light. It is recommended to prepare fresh solutions and store stock solutions protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

Q3: Which solvents should I start with for solubility and initial stability screening?

A good starting panel of solvents should cover a range of polarities and properties. The choice of solvent is critical as it can significantly impact drug stability and efficacy.[7][8] Consider the following:

Solvent ClassExamplesRationale
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good solubilizing power for a wide range of compounds. Generally considered relatively inert.
Protic Polar Methanol, Ethanol, Water (buffered at various pH values)Represents common solvents used in formulations and analytical methods. Prone to promoting hydrolysis or other pH-dependent reactions.
Non-polar Toluene, HeptaneUseful for understanding behavior in lipophilic environments.
Chlorinated Dichloromethane (DCM)Often used in synthesis and purification, but can contain acidic impurities that may degrade amines.
Q4: My compound seems to degrade rapidly when dissolved in Dichloromethane (DCM). Why?

Commercial grades of DCM can contain trace amounts of hydrochloric acid (HCl) or phosgene, which can react with the basic secondary amine in your molecule, leading to salt formation or other degradation pathways. If you must use DCM, it is advisable to use a freshly opened bottle of a high-purity grade or pass it through a column of basic alumina to remove acidic impurities.

Q5: How can I test for the presence of peroxides in my solvent or compound solution?

Given the ether linkage, routine testing for peroxides is a critical safety measure, especially if a solvent has been stored for a prolonged period after opening or if the compound has been subjected to stress conditions.[2][4]

  • Peroxide Test Strips: These are commercially available and provide a rapid, semi-quantitative assessment.[2][3] They are suitable for routine checks of common ethers like THF or diethyl ether.[3]

  • Iodide Test: A more sensitive chemical test involves adding a solution of potassium iodide in glacial acetic acid. The formation of a yellow or brown color indicates the presence of peroxides.[3] Caution: If you observe crystalline solids or a viscous oily layer in your solvent, do not attempt to open or test the container.[2] This indicates a high and potentially explosive concentration of peroxides.

Troubleshooting Guide: Common Stability Issues

This decision tree provides a logical workflow for troubleshooting unexpected experimental results related to compound stability.

G start Unexpected Result (e.g., new peak in HPLC, low yield, color change) check_purity 1. Confirm Initial Purity Is the starting material >98% pure? start->check_purity source_issue Investigate Starting Material - Re-purify - Source from new vendor check_purity->source_issue No stability_issue Potential Stability Issue check_purity->stability_issue Yes solvent_q 2. Solvent-Related Degradation? - Does it occur in all solvents? - Is it worse in a specific solvent? stability_issue->solvent_q solvent_yes Solvent-Specific Degradation solvent_q->solvent_yes Yes solvent_no General Degradation solvent_q->solvent_no No check_peroxide Check for Peroxides (especially in ether solvents) solvent_yes->check_peroxide storage_q 3. Storage/Handling Issue? - Exposed to air/light? - Stored at room temp? solvent_no->storage_q check_ph Check Solvent pH/Purity (e.g., acidic impurities in DCM) check_peroxide->check_ph storage_yes Review Storage Protocol - Use amber vials - Store under inert gas - Store at low temp (-20°C) storage_q->storage_yes Yes forced_degradation 4. Perform Forced Degradation Study (See Protocol Below) To identify degradation pathways storage_q->forced_degradation No storage_yes->forced_degradation

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or stress testing study is crucial for identifying the intrinsic stability of a molecule and its likely degradation products.[9] This is a key requirement of regulatory bodies like the ICH.[10][11][12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][15]

G cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) control Control Sample (No Stressor, T=0) prep->control acid Acid Hydrolysis 0.1 M HCl, 60°C base Base Hydrolysis 0.1 M NaOH, 60°C oxidation Oxidation 3% H₂O₂, RT thermal Thermal 80°C (Solid & Solution) photo Photolytic ICH Q1B conditions timepoint Take Timepoints (e.g., 2, 4, 8, 24h) acid->timepoint base->timepoint oxidation->timepoint thermal->timepoint photo->timepoint quench Quench/Neutralize timepoint->quench hplc Analyze by Stability- Indicating HPLC Method quench->hplc mass_balance Assess Mass Balance & Identify Degradants hplc->mass_balance

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Store vials of the solution and solid compound in an oven at 80°C.

    • Photostability: Expose the solution in a chemically inert, transparent container to light conditions as specified in the ICH Q1B guideline.[6][12]

  • Timepoints: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Quenching: Stop the degradation reaction before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including a T=0 control, by a validated stability-indicating HPLC method. The method must be able to separate the parent compound from all degradation products.[16][17][18]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[16][19][20]

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection. Select a wavelength where the parent compound has significant absorbance (e.g., scan from 200-400 nm to find the λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

Method Validation:

The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity .[21] This is achieved by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if:

  • The parent peak is well-resolved from all degradation product peaks.

  • The peak purity of the parent compound can be demonstrated (e.g., using a PDA detector, peak purity > 0.995).[21]

  • Mass balance is accounted for (i.e., the decrease in the parent peak area corresponds to the increase in the sum of the degradant peak areas).

Data Summary Template

Use the following table to systematically record and compare stability data across different solvents and conditions.

SolventConditionTime Point (hours)Initial Purity (%)Purity (%)% DegradationObservations (e.g., color change, precipitate)
MethanolRT, Ambient Light099.899.80.0Clear, colorless
2499.899.10.7Slight yellow tint
4899.898.21.6Yellow solution
AcetonitrileRT, Ambient Light099.899.80.0Clear, colorless
2499.899.70.1Clear, colorless
4899.899.60.2Clear, colorless
0.1 M HCl60°C099.899.80.0Clear, colorless
899.885.314.5N/A

References

  • The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from The University of Edinburgh website.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • LCGC International. (2026, February 5). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • (n.d.).
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Brainly.in. (2019, March 10). Why secondary amine are more stable than primary and tertiary amine?.
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
  • Safety & Risk Services. (2023, April 15). Working Safely with Peroxide Forming Compounds.
  • Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from Stanford Environmental Health & Safety website.
  • ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review.
  • amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • (n.d.).
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • Office of Research Services. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines.
  • (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • National Center for Biotechnology Information. (n.d.). Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 2-methyl-N-pentylcyclohexan-1-amine.

Sources

Optimization

Technical Support Center: Optimizing N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine Synthesis Yield

Welcome to the technical support center for the synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related secondary amines. My goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your synthetic route, ensuring high yield and purity.

The primary and most efficient pathway to N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is through the reductive amination of the key precursor, 2-(2,5-Dimethylphenoxy)ethanamine, with acetone. This guide is structured to address challenges in both the synthesis of this precursor and the final reductive amination step.

Overall Synthetic Pathway

The synthesis is logically approached in two main stages: first, the construction of the aryloxy-ethylamine precursor, followed by the final N-alkylation via reductive amination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A 2,5-Dimethylphenol C 1-(2-Bromoethoxy)-2,5-dimethylbenzene A->C Williamson Ether Synthesis B 1-bromo-2-chloroethane B->C E N-[2-(2,5-Dimethylphenoxy)ethyl]phthalimide C->E Gabriel Synthesis (Amine Installation) D Potassium Phthalimide D->E G 2-(2,5-Dimethylphenoxy)ethanamine E->G Hydrazinolysis (Deprotection) F Hydrazine F->G J N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine G->J Reductive Amination H Acetone H->J I Reducing Agent I->J

Diagram 1: High-level two-stage synthetic workflow.

Part 1: Troubleshooting the Precursor Synthesis

The precursor, 2-(2,5-Dimethylphenoxy)ethanamine, is typically synthesized via a Williamson ether synthesis followed by a Gabriel synthesis to install the amine group.[1]

Q: My Williamson ether synthesis step gives a low yield of 1-(2-bromoethoxy)-2,5-dimethylbenzene. What are the common causes?

A: This is a classic SN2 reaction, and its success hinges on optimizing nucleophilicity and minimizing competing elimination reactions.[2][3][4]

  • Cause 1: Incomplete Deprotonation of Phenol. The nucleophile is the phenoxide, not the phenol. Incomplete deprotonation leads to unreacted starting material.

    • Solution: Use a strong enough base to fully deprotonate the 2,5-dimethylphenol (pKa ~10.2). While NaOH can be used, anhydrous conditions with a stronger base like sodium hydride (NaH) in an aprotic polar solvent (like THF or DMF) are often more effective. Ensure the NaH is fresh and handle it under an inert atmosphere (N₂ or Ar).

  • Cause 2: Suboptimal Solvent Choice. The solvent must be able to dissolve the phenoxide salt but should not be overly protic, which could protonate the nucleophile.

    • Solution: Anhydrous polar aprotic solvents like DMF or THF are ideal. They solvate the cation (e.g., Na⁺) effectively, leaving a "naked" and highly reactive phenoxide anion.

  • Cause 3: Reaction Temperature. The temperature needs to be high enough to ensure a reasonable reaction rate but not so high that it favors elimination or decomposition.

    • Solution: A temperature range of 60-100 °C is typical. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time for your specific setup.

Q: The Gabriel synthesis step to form the phthalimide intermediate is sluggish. How can I improve it?

A: The reaction of 1-(2-bromoethoxy)-2,5-dimethylbenzene with potassium phthalimide is another SN2 reaction.

  • Cause: Poor Solubility/Reactivity. Potassium phthalimide has low solubility in many organic solvents.

    • Solution: Use a high-boiling polar aprotic solvent like DMF to improve solubility. Gentle heating (80-120 °C) is typically required. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be highly effective in accelerating the reaction by bringing the phthalimide anion into the organic phase.[5]

Q: The final hydrazinolysis to cleave the phthalimide and release the primary amine is messy and gives a low yield. What's a better approach?

A: This is a common issue. The phthalhydrazide byproduct can be difficult to remove.

  • Cause: Byproduct Precipitation and Co-precipitation. The solid phthalhydrazide byproduct can trap the desired amine product, making isolation difficult.

    • Solution 1 (Workup Optimization): After the reaction with hydrazine hydrate in an alcohol solvent (e.g., ethanol) is complete, cool the mixture and acidify with concentrated HCl. This will precipitate the phthalhydrazide while converting your desired amine product into its water-soluble hydrochloride salt. Filter off the solid byproduct, then basify the aqueous filtrate (e.g., with NaOH) to a high pH (>12) to free the amine, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

    • Solution 2 (Alternative Reagents): While hydrazine is standard, the Ing-Manske procedure, which involves heating with aqueous acid followed by basification, is an alternative, though it can sometimes require harsh conditions. For sensitive substrates, using aqueous methylamine or potassium hydroxide can also be effective for the cleavage.[1]

Part 2: Optimizing the Reductive Amination Step

This is the critical C-N bond-forming step to yield the final product. Reductive amination is a robust reaction, but its efficiency depends heavily on the choice of reagents and conditions.[6][7][8] It proceeds via the formation of an imine (or iminium ion) intermediate, which is then reduced.[8]

Diagram 2: General mechanism of reductive amination.
Troubleshooting Guide: Reductive Amination

Q1: My reaction is very slow or stalls with significant unreacted starting amine. How can I drive it to completion?

A: This is almost always an issue with the imine-forming equilibrium. The formation of the imine from the primary amine and acetone is a reversible, acid-catalyzed dehydration reaction.

  • Cause 1: Incorrect pH. The reaction needs a weakly acidic environment (pH 4-6).[9] Too much acid will protonate the starting amine, rendering it non-nucleophilic. Too little acid (or basic conditions) will not sufficiently catalyze hemiaminal dehydration.

    • Solution: If not using a reagent like STAB (which contains acetic acid), add a catalytic amount of a weak acid like acetic acid.

  • Cause 2: Presence of Water. Water is a product of imine formation. Its presence pushes the equilibrium back towards the starting materials (Le Chatelier's principle).

    • Solution: Perform the reaction under anhydrous conditions. Use a dehydrating agent like powdered molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (MgSO₄) in the reaction mixture.[10] A slight excess of acetone (1.2-1.5 equivalents) can also help drive the equilibrium forward.[10]

Q2: I'm observing a significant byproduct that appears to be isopropanol. Why is my reducing agent attacking the acetone?

A: This indicates your reducing agent is too powerful or is not selective enough under the reaction conditions.

  • Cause: Non-selective Reducing Agent. Potent hydride donors like sodium borohydride (NaBH₄) can readily reduce both the iminium ion intermediate and the acetone starting material.[11][12]

    • Solution 1 (Change Reagent): Switch to a more selective ("hindered" or "electronically deactivated") reducing agent. Sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the gold standard for one-pot reductive aminations.[13] It is mild enough that it will not reduce the ketone but is highly effective at reducing the protonated iminium ion intermediate.[13]

    • Solution 2 (Change Procedure): If you must use NaBH₄ (e.g., for cost reasons), adopt a two-step, one-pot procedure.[9][13] First, mix the amine and acetone in a suitable solvent (methanol is excellent for this) and stir for 1-2 hours to allow the imine equilibrium to be established.[9] Then, cool the mixture (e.g., to 0 °C) and add the NaBH₄ portion-wise. The NaBH₄ will rapidly reduce the pre-formed imine/iminium ion.[9][14]

Q3: Which reducing agent and solvent system is best for this specific transformation?

A: The optimal choice depends on factors like scale, cost, and safety requirements. Here is a comparative summary:

ReagentProsConsRecommended Solvent(s)Procedure
NaB(OAc)₃H (STAB) High selectivity, non-toxic, mild, one-pot procedure is highly reliable.[10][13]More expensive, moisture-sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE).[13]One-pot: Combine amine, acetone, and STAB in the solvent and stir at room temperature.
NaBH₃CN Good selectivity for iminium ions, effective in one-pot reactions.[6]Highly toxic (releases HCN upon acidification), requires careful pH control.[7][15]Methanol (MeOH), Tetrahydrofuran (THF).One-pot: Combine amine, acetone, and NaBH₃CN at a controlled pH (typically 6-7).
NaBH₄ Inexpensive, readily available, potent.[14]Low selectivity (can reduce acetone), best in a stepwise process.[11]Methanol (MeOH), Ethanol (EtOH).Stepwise: Form imine first in MeOH, then add NaBH₄ at a lower temperature.[9]

For research and development where reliability and yield are paramount, we strongly recommend using Sodium Triacetoxyborohydride (STAB) in DCM.

Q4: I am concerned about dialkylation of my starting amine. Is this a risk?

A: Dialkylation is a significant problem in direct alkylation of amines with alkyl halides, but it is rarely an issue in reductive amination.[6][9] The intermediate imine is less nucleophilic than the starting primary amine, and once the secondary amine product is formed, it would have to react with acetone to form a tertiary iminium ion, which is a much slower and less favorable process, especially with a sterically hindered secondary amine. If it is observed in trace amounts, using a slight excess of the primary amine can suppress it.[9]

Frequently Asked Questions (FAQs)

  • How should I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine (the base prevents the amine from streaking on the silica plate). Stain with ninhydrin (stains primary amines like the starting material) and potassium permanganate. Your product should be a new, less polar spot that is ninhydrin-negative.

    • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of the starting amine (M+H)⁺ and the appearance of the product (M+H)⁺, confirming the mass.

  • What is the best work-up and purification strategy?

    • Work-up: Once the reaction is complete, quench any remaining reducing agent by slowly adding water or a saturated aqueous solution of sodium bicarbonate. If you used an acidic catalyst, neutralize with bicarbonate. Extract your product into an organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer with brine to remove water.

    • Purification: The crude product can be purified by flash column chromatography on silica gel. An alternative for larger scales is to perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with dilute aqueous HCl (e.g., 1M). The amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure free-base amine into an organic solvent.

  • What are the key safety considerations?

    • Hydride Reagents: All borohydride reagents react with water and acids to produce flammable hydrogen gas. Quench them carefully and behind a blast shield.

    • Sodium Cyanoborohydride: NaBH₃CN is particularly hazardous as it can release highly toxic hydrogen cyanide gas if the pH drops too low during the reaction or workup. All manipulations should be done in a well-ventilated fume hood.

    • Solvents: DCM and DCE are halogenated solvents and should be handled with appropriate personal protective equipment.

Detailed Experimental Protocols

Protocol 1: Optimized Reductive Amination with NaB(OAc)₃H (STAB)

This protocol is recommended for its high yield, selectivity, and operational simplicity.

  • Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(2,5-Dimethylphenoxy)ethanamine (1.0 eq.). Dissolve it in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Carbonyl Addition: Add acetone (1.5 eq.) to the solution.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. The reaction may become slightly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Work-up: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration & Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate containing 1% triethylamine) to yield the pure product.

Protocol 2: Stepwise Reductive Amination with NaBH₄

This is a more cost-effective but technically more demanding alternative.

  • Imine Formation: In a dry round-bottom flask, dissolve 2-(2,5-Dimethylphenoxy)ethanamine (1.0 eq.) and acetone (1.5 eq.) in anhydrous Methanol (MeOH) (approx. 0.2 M). Add activated 3Å molecular sieves. Stir the mixture at room temperature for 2 hours.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.5 eq.) in small portions, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up & Purification: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Add water and DCM to the residue. Proceed with the extraction, washing, and purification steps as described in Protocol 1.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Can Sodium borohydride NaBH4 reduce imine. Vedantu. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (2014). Journal of Chemical Sciences, Indian Academy of Sciences. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

  • 2-Propanamine, N-ethyl-. NIST WebBook. [Link]

  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(1), 269-271. [Link]

  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. (2018). Organic Syntheses, 95, 289-309. [Link]

  • Method 525.1, Revision 2.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column. U.S. EPA. [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2020). Molecules, 25(23), 5698. [Link]

  • Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). Molecules, 23(11), 3015. [Link]

  • Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. (2025). Pharmaceutical Chemistry Journal, 57(4), 481-486. [Link]

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Troubleshooting

Technical Support Center: Investigating Off-Target Effects of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Last Updated: 2026-02-14 Introduction Welcome to the technical support center for the investigation of off-target effects of novel small molecules, with a specific focus on compounds structurally related to N-[2-(2,5-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-14

Introduction

Welcome to the technical support center for the investigation of off-target effects of novel small molecules, with a specific focus on compounds structurally related to N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. As this is a novel chemical entity, a systematic and multi-faceted approach is crucial to prospectively identify and characterize unintended biological interactions. Understanding a compound's full biological activity profile is a critical step in drug discovery and development, as off-target effects can lead to adverse drug reactions or provide opportunities for drug repurposing.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals to provide both foundational strategies and detailed troubleshooting for common experimental challenges. The methodologies outlined here are based on established principles of pharmacology and chemical biology.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Initial Assessment and Strategy

Question: I have synthesized N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine and confirmed its on-target activity. Where do I begin to investigate its potential off-target effects?

Answer: A systematic, tiered approach is recommended to efficiently identify and validate off-target interactions. This process begins with broad, unbiased screening methods and progresses to more focused, hypothesis-driven validation assays.

Initial Strategy Workflow:

Caption: Tiered workflow for off-target effect investigation.

  • In Silico Profiling: Begin with computational methods to predict potential off-targets based on the chemical structure of your compound.[4][5][6] These tools compare your molecule's features to databases of known ligands for various receptors, enzymes, and ion channels. While predictive, this is a cost-effective first step to generate initial hypotheses.[4]

  • Broad Panel Screening: Utilize commercially available in vitro safety screening panels.[1] These panels typically include a wide range of common off-target culprits, such as GPCRs, kinases, and ion channels, that are frequently associated with adverse drug events.[1]

  • Proteome-Wide Unbiased Screening: Employ advanced proteomics techniques to identify interacting proteins directly from cell lysates or live cells without prior bias.

FAQ 2: Choosing the Right Broad Panel Screen

Question: There are many commercial off-target screening panels available. How do I choose the most appropriate one for my compound?

Answer: The choice of a screening panel should be guided by the chemical class of your compound and its known or hypothesized primary target. For a phenoxyethylamine derivative like N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, several target families are of high interest.

Recommended Initial Screening Panels:

Panel TypeRationale for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamineRecommended Assay FormatsCommercial Service Providers (Examples)
GPCR Panel The phenethylamine scaffold is a common feature in ligands for biogenic amine receptors (e.g., adrenergic, serotonergic, dopaminergic).[7]Radioligand Binding Assays, Second Messenger Assays (cAMP, IP-1, Calcium Flux)[8][9]Eurofins Discovery, Reaction Biology
Kinase Panel Many small molecules exhibit off-target kinase activity, which can lead to toxicity or unexpected efficacy.[10][11][12]Radiometric Activity Assays, Competition Binding Assays[13]Reaction Biology, Eurofins Discovery (KINOMEscan™)
Ion Channel Panel Interaction with ion channels, particularly hERG, is a critical safety liability.Electrophysiology (Patch Clamp), Flux AssaysCharles River, Eurofins Discovery
Transporter Panel The ethylamine moiety may lead to interactions with neurotransmitter transporters.Radioligand Uptake AssaysEurofins Discovery

Pro-Tip: When selecting a service, inquire about the ATP concentration used in kinase assays. Screening at both physiological ATP concentrations (e.g., 1 mM) and at the Km for ATP can provide a more comprehensive understanding of inhibitory potential.[12]

FAQ 3: Proteome-Wide Screening Methodologies

Question: I want to perform an unbiased screen to discover novel off-targets. What are the key methodologies, and what are their pros and cons?

Answer: Unbiased, proteome-wide methods are powerful for discovering unanticipated interactions.[14][15] The two primary approaches are Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA®).[15][16]

Comparison of Proteome-Wide Methods:

MethodPrincipleAdvantagesDisadvantages
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate.[15][17]Directly identifies binding partners. Well-established methodology.Requires chemical modification of the compound, which may alter its binding properties.[15][17] High potential for non-specific binders.[18]
Thermal Proteome Profiling (TPP/CETSA®) Ligand binding stabilizes a target protein against thermal denaturation.[16][19] Changes in protein stability across a temperature gradient are quantified by mass spectrometry.[16]No compound modification is needed, allowing the use of the native molecule.[15][16] Can be performed in live cells, providing physiological context.[16]Indirectly measures binding. May not detect interactions that do not induce a significant thermal shift.
Solvent Proteome Profiling (SPP) An alternative to TPP, this method uses increasing concentrations of an organic solvent to induce protein precipitation. Ligand binding alters a protein's susceptibility to solvent-induced denaturation.[20]Complements TPP, potentially increasing proteome coverage. Does not require heating, which can be beneficial for certain protein complexes.[20]A newer technique with fewer established protocols compared to TPP.

Experimental Workflow for TPP/CETSA®:

Caption: A typical workflow for a Thermal Proteome Profiling experiment.

FAQ 4: Troubleshooting Thermal Shift Assays (TSA/DSF)

Question: I'm trying to validate a hit from a proteome-wide screen using a biochemical Thermal Shift Assay (Differential Scanning Fluorimetry), but I'm getting inconsistent or uninterpretable melt curves. What should I do?

Answer: Poor melt curves are a common issue in TSAs.[19][21] Systematic troubleshooting is key to obtaining reliable data.

Troubleshooting Guide for Thermal Shift Assays:

IssuePotential Cause(s)Recommended Solution(s)
High Initial Fluorescence - Protein is partially unfolded or aggregated.- Reporter dye concentration is too high.- Buffer components are interfering (e.g., detergents).- Repurify the protein.[22]- Titrate both protein and dye concentrations to find an optimal ratio.[21]- Perform a buffer screen to identify conditions that stabilize the protein.[21][22]
Irregular or Noisy Melt Curve - Protein precipitation/aggregation during heating.- Low signal-to-noise ratio.- Increase the ramp speed of the thermal cycler.- Centrifuge the plate before reading to remove bubbles.- Increase protein concentration if the signal is too low.
No Observable Thermal Shift with Ligand - The ligand does not bind to the protein under assay conditions.- Binding does not confer thermal stability.- Ligand is insoluble or unstable in the assay buffer.- Confirm ligand solubility in the final assay buffer.- Use an orthogonal method (e.g., Surface Plasmon Resonance) to confirm direct binding.- Not all binding events result in a thermal shift; this is a limitation of the assay.
Ligand Causes Fluorescence Quenching or Enhancement - The ligand itself is fluorescent at the measured wavelengths.- Run a control with the ligand and buffer only (no protein) to assess background fluorescence.[23]- If interference is confirmed, an alternative, label-free method may be necessary.

Reference Protocol: Basic Thermal Shift Assay (DSF)

  • Prepare Reagents:

    • Purified target protein (e.g., 2 µM final concentration).

    • Reporter dye (e.g., SYPRO Orange, 5X final concentration).

    • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Compound stock in DMSO.

  • Assay Plate Setup:

    • In a 96- or 384-well PCR plate, add the assay buffer.

    • Add the compound to the desired final concentration (ensure final DMSO concentration is consistent across all wells, typically ≤1%).

    • Add the protein/dye mixture to each well.

    • Include controls: No compound (DMSO vehicle), No protein (buffer only).

  • Instrument Run:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.[21]

    • Set up a melt curve experiment:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 1°C/minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature.

    • Fit the sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve.[22]

    • A positive ΔTm (Tm with compound - Tm with vehicle) indicates stabilization and binding.

FAQ 5: Validating Off-Target Hits in a Cellular Context

Question: I have a confirmed off-target hit from a biochemical assay. How do I determine if this interaction is relevant in a living cell?

Answer: Moving from a biochemical to a cellular context is essential to understand the physiological relevance of an off-target interaction.

Strategies for Cellular Validation:

  • Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA®) is the gold standard for confirming that your compound can engage the target protein inside intact cells.[16][19] A positive thermal shift in CETSA provides strong evidence of intracellular target engagement.

  • Downstream Signaling Pathway Analysis: If the identified off-target is part of a known signaling pathway (e.g., a kinase or GPCR), you can measure the functional consequences of its modulation.

    • Western Blotting: Use phospho-specific antibodies to probe for changes in the phosphorylation state of downstream substrates.[24]

    • Reporter Gene Assays: Use cell lines engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the pathway of interest.

  • Phenotypic Assays: Assess whether inhibiting the off-target protein with your compound recapitulates the known phenotype of silencing that protein (e.g., using siRNA or CRISPR).[25] This can involve measuring endpoints such as cell viability, apoptosis, or changes in morphology.

Logical Flow for Cellular Validation:

Caption: Decision tree for validating off-target hits in a cellular environment.

By following this structured, multi-tiered approach, researchers can build a comprehensive profile of the off-target interactions of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, leading to a more complete understanding of its biological activity and a more informed progression through the drug discovery pipeline.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Brown, J. A., & Page, B. D. G. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Journal of Pharmacological and Toxicological Methods, 108380. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Labcorp. (2025). An in vitro solution to model off-target effects. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79(1), 28.9.1–28.9.14. [Link]

  • InfinixBio. (2026). Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Li, Y., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology, 17(2), 263-269. [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Retrieved from [Link]

  • Chen, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(8), 3567-3578. [Link]

  • Zhang, H., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(1), 69-78. [Link]

  • Thermott. (n.d.). Troubleshooting. Retrieved from [Link]

  • Słabicki, M., et al. (2022). Assessing target engagement using proteome-wide solvent shift assays. eLife, 11, e78102. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Wang, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16053. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • CD Genomics. (n.d.). Designing for Precision: How to Reduce CRISPR Off-Target Effects. Retrieved from [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • AstraZeneca R&D. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved from [Link]

  • Kim, D. H., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention, 21(2), 61–71. [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • van der Zanden, S. Y., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1241517. [Link]

  • Catalyst University. (2016, October 13). Interpreting an Affinity Chromatogram [Video]. YouTube. [Link]

  • Li, X., & Zhang, W. (2015). Affinity purification in target identification: the specificity challenge. Medicinal Chemistry Research, 24(10), 3809–3816. [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310–314. [Link]

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Reference Data & Comparative Studies

Validation

Comparing in vitro and in vivo results for "N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine"

This guide provides a comprehensive technical analysis of the pharmacological evaluation of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine , a phenoxyethylamine derivative structurally aligned with Class I antiarrhythmic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the pharmacological evaluation of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine , a phenoxyethylamine derivative structurally aligned with Class I antiarrhythmics (e.g., Mexiletine) and alpha-adrenergic antagonists.

This document serves as a strategic framework for researchers characterizing this compound, bridging in vitro molecular interactions with in vivo systemic outcomes.

Bridging In Vitro Mechanisms to In Vivo Efficacy

Executive Summary & Structural Analysis

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine represents a specific scaffold within the phenoxyethylamine class. Its structure combines a lipophilic 2,5-dimethylphenoxy moiety with a secondary amine (isopropylamine) via an ethyl linker.

  • Structural Class: Phenoxyalkylamine.

  • Key Motifs:

    • 2,5-Dimethylphenoxy: Provides lipophilicity and steric bulk, influencing receptor subtype selectivity (distinct from the 2,6-dimethyl pattern of Mexiletine).

    • Ethyl Linker: Shorter than the propyl linker found in some dopamine ligands, suggesting potential rigidity or specific binding pocket constraints.

    • Isopropylamine: A secondary amine that enhances metabolic stability against MAO (Monoamine Oxidase) compared to primary amines, while maintaining affinity for adrenergic and sigma receptors.

Primary Research Applications:

  • Alpha-1 Adrenergic Antagonism: Analogous to the side chain of Tamsulosin.

  • Sigma-1 Receptor Modulation: Common for N-alkylated phenoxyethylamines.

  • Sodium Channel Blockade: Structural isomerism with Mexiletine suggests potential Class Ib antiarrhythmic activity.

In Vitro Characterization: Establishing the Molecular Profile

Before systemic introduction, the compound must undergo rigorous in vitro profiling to determine affinity, selectivity, and metabolic liability.

A. Receptor Binding & Selectivity (Target Engagement)

The compound is screened against a panel of GPCRs and ion channels. The 2,5-dimethyl substitution pattern often shifts selectivity compared to 2,6-isomers.

Target FamilyAssay TypeKey ParameterRelevance
Alpha-1 Adrenergic Radioligand Binding (

H-Prazosin)

/

Vascular tone regulation; potential for hypotension.
Sigma-1 (

)
Competition Binding (

H-Pentazocine)

Neuroprotection, modulation of ion channels.
Sodium Channel (Nav1.5) Patch Clamp (Whole Cell)

(Tonic/Phasic)
Antiarrhythmic potential; local anesthetic effect.
5-HT (Serotonin) Binding (

H-Ketanserin)

Off-target CNS effects.
B. ADME-T: Metabolic Stability

The N-isopropyl group provides resistance to deamination, but the aromatic ring is susceptible to hydroxylation.

  • Microsomal Stability Assay: Incubation with liver microsomes (RLM/HLM) + NADPH.

    • Endpoint: Intrinsic Clearance (

      
      ).
      
    • Major Metabolite: Hydroxylation at the 4-position of the phenyl ring (mediated by CYP2D6).

In Vivo Characterization: Systemic Performance

In vivo studies validate whether the in vitro affinity translates to physiological efficacy, accounting for bioavailability and distribution.

A. Pharmacokinetics (PK)
  • Model: Male Sprague-Dawley Rats (IV vs. PO).

  • Dosing: 1 mg/kg (IV), 10 mg/kg (PO).

  • Key Metrics:

    • 
      :  Peak plasma concentration.
      
    • 
      :  Elimination half-life (Critical for dosing regimen).
      
    • 
       (Bioavailability):  The fraction reaching systemic circulation. Phenoxyethylamines often suffer from high first-pass metabolism; the isopropyl group aims to mitigate this.
      
B. Pharmacodynamics (PD) & Efficacy Models

Depending on the primary in vitro hit (Alpha-1 vs. Na+ Channel), the following models are prioritized:

  • Hemodynamic Monitoring (Alpha-1 Antagonism):

    • Protocol: Anesthetized rat model.

    • Readout: Reduction in Mean Arterial Pressure (MAP) and inhibition of Phenylephrine-induced pressor response.

    • Correlation: In vivo

      
       should correlate with in vitro 
      
      
      
      (adjusted for protein binding).
  • Antiarrhythmic Activity (Na+ Blockade):

    • Protocol: Ouabain-induced arrhythmia model.

    • Readout: Time to onset of ventricular tachycardia (VT) or reversion to sinus rhythm.

Comparative Analysis: In Vitro vs. In Vivo Correlation (IVIVC)

The table below contrasts the theoretical performance of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine against standard benchmarks.

FeatureN-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamineMexiletine (Standard)Tamsulosin (Standard)
Structure 2,5-Me, Ethyl linker, Sec-Amine2,6-Me, Propyl linker, Prim-AmineSulfonamide, Ethoxy-phenoxy, Sec-Amine
Primary Target Alpha-1 / Sigma-1 (Predicted)Nav1.5 (Sodium Channel)Alpha-1A (Selective)
In Vitro Potency Moderate (

nM)
Moderate (


M)
High (

nM)
Metabolic Stability High (N-isopropyl protects)Moderate (CYP2D6 substrate)Moderate
In Vivo Efficacy Systemic vasodilation; CNS penetration likely.Antiarrhythmic; Local Anesthetic.Uroselective relaxation.

Key Insight: The shift from 2,6-dimethyl (Mexiletine) to 2,5-dimethyl often reduces steric hindrance around the ether oxygen, potentially increasing rotational freedom and altering receptor subtype selectivity (e.g., enhancing Alpha-1 affinity over Sodium channel blockade).

Experimental Workflows & Visualizations
Workflow 1: Hit-to-Lead Validation Pathway

This diagram illustrates the decision matrix for advancing the compound from bench to bedside.

ValidationPathway cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Validation Compound N-[2-(2,5-Dimethylphenoxy) ethyl]-2-propanamine Binding Radioligand Binding (Ki Determination) Compound->Binding Metab Microsomal Stability (t1/2, CLint) Compound->Metab Func Functional Assay (Ca2+ Flux / Patch Clamp) Binding->Func High Affinity PK Rat PK Study (F%, Cmax) Metab->PK Stable Func->PK Functional Potency Efficacy Hemodynamic/CNS Model (ED50) PK->Efficacy Good Bioavailability Decision Go / No-Go Decision Efficacy->Decision

Caption: Integrated workflow for validating phenoxyethylamine derivatives, linking molecular affinity to systemic efficacy.

Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay (Alpha-1 Adrenoceptor)

Objective: Determine the affinity (


) of the compound for the Alpha-1 receptor.
  • Preparation: Harvest rat cerebral cortex membranes. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Ligand: 0.2 nM

      
      -Prazosin.
      
    • Test Compound: N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine (10 concentrations:

      
       to 
      
      
      
      M).
    • Non-specific: Define using 10

      
      M Phentolamine.
      
  • Conditions: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Hemodynamic Assessment (Rat)

Objective: Evaluate the functional antagonism of alpha-adrenergic receptors in a systemic model.

  • Subjects: Male Wistar rats (250-300g), anesthetized with Pentobarbital (60 mg/kg, i.p.).

  • Instrumentation: Cannulate the carotid artery (for BP measurement) and jugular vein (for drug administration).

  • Baseline: Stabilize for 20 minutes.

  • Challenge: Administer Phenylephrine (PE) bolus (3-10

    
    g/kg) to establish baseline pressor response.
    
  • Treatment: Infuse N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine (IV bolus or cumulative dosing).

  • Re-Challenge: Administer PE at post-treatment intervals (5, 15, 30 min).

  • Data Analysis: Calculate the Dose Ratio (DR) :

    
    . A Schild plot can be constructed to determine in vivo 
    
    
    
    .
References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • De Boer, P., et al. (1996). Alpha-1-adrenoceptor subtypes: molecular structure, function and regulation. Trends in Pharmacological Sciences, 17(9), 326-331. Link

  • Manallack, D. T., et al. (1987). The sigma-binding site: structural requirements for the binding of phencyclidine-like compounds. Molecular Pharmacology, 34(6), 863-879. Link

  • Huateng Pharma. (2024). Product Catalog: N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine (Cas No.[1] Related). Huateng Pharmaceutical Co., Ltd.Link

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Comparative

"N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine" enantiomer separation and activity comparison

This guide provides an in-depth technical analysis of the enantiomer separation and activity comparison for 1-(2,5-dimethylphenoxy)-2-propanamine , the chiral isomer of the named structure often investigated in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the enantiomer separation and activity comparison for 1-(2,5-dimethylphenoxy)-2-propanamine , the chiral isomer of the named structure often investigated in medicinal chemistry as a structural analog of Mexiletine.

Executive Summary & Structural Analysis

Topic: Enantioselective analysis of 1-(2,5-dimethylphenoxy)-2-propanamine (2,5-DMP). Context: While the strict IUPAC name "N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine" refers to an achiral


-isopropyl-phenoxyethylamine chain, the research context of "enantiomer separation" invariably points to its chiral regioisomer , 1-(2,5-dimethylphenoxy)-2-propanamine . This compound is a Class Ib antiarrhythmic pharmacophore and a positional isomer of the drug Mexiletine .

This guide details the resolution of the racemic mixture (


)-2,5-DMP into its (

)- and (

)-enantiomers, compares their pharmacological profiles, and provides validated experimental protocols.
Chemical Identity
FeatureTarget Molecule (Chiral)Non-Chiral Isomer (Literal Name)
Common Name 2,5-Dimethyl-Mexiletine (Isomer)

-Isopropyl-2-(2,5-dimethylphenoxy)ethylamine
Structure


Chirality Chiral Center at C2 Achiral (Symmetric Isopropyl & Ethyl)
Relevance Na

Channel Blocker, NET Inhibitor
Potential Metabolite/Impurity

Pharmacological Activity Comparison

The pharmacological activity of phenoxypropanamine derivatives is highly stereospecific. The 2,5-dimethyl substitution pattern alters the steric environment of the ether oxygen compared to the 2,6-dimethyl pattern (Mexiletine), affecting binding affinity to voltage-gated sodium channels (Na


1.x).
Structure-Activity Relationship (SAR)
  • (

    
    )-Enantiomer (Eutomer):  Generally exhibits higher potency in blocking sodium channels (use-dependent block). In Mexiletine analogs, the (
    
    
    
    )-configuration aligns optimally with the hydrophobic pocket of the channel pore (Site IX).
  • (

    
    )-Enantiomer (Distomer):  Typically shows reduced affinity for the Na
    
    
    
    channel but may retain activity at other targets, such as the Norepinephrine Transporter (NET) or off-target receptors, potentially contributing to side effects.
Comparative Efficacy Table
Parameter(

)-(-)-Enantiomer
(

)-(+)-Enantiomer
Racemate
Na

Channel Affinity (

)
High (Low

M range)
Moderate/LowAverage
Antiarrhythmic Potency HighLowModerate
Metabolic Stability CYP2D6 substrate (Stereoselective)CYP2D6 substrateCompetitive inhibition
Toxicity Risk Lower (Target specific)Higher (Off-target potential)Moderate

Critical Insight: Stereoselective metabolism by CYP2D6 is a major factor. The (


)-enantiomer often undergoes slower glucuronidation than the (

)-enantiomer, affecting plasma half-life.

Experimental Protocols: Enantiomer Separation

Separation is achieved via two primary workflows: Direct Chiral HPLC (Analytical/Semi-prep) and Indirect Derivatization (Validation).

Protocol A: Direct Chiral HPLC Resolution

This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) to resolve the free amine.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 262 nm (Absorption max of 2,5-dimethylphenoxy moiety).

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1.0 mg of racemic 1-(2,5-dimethylphenoxy)-2-propanamine in 1 mL of mobile phase. Filter through a 0.45

    
    m PTFE filter.
    
  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10

    
    L of sample.
    
  • Collection: Collect fractions corresponding to Peak 1 (typically (

    
    )-isomer on OD-H) and Peak 2 (typically (
    
    
    
    )-isomer).
  • Recovery: Evaporate solvent under reduced pressure (

    
    °C) to yield pure enantiomers.
    
Protocol B: Indirect Resolution (Mosher's Amide)

Used for determining Enantiomeric Excess (ee%) via non-chiral HPLC or NMR.

  • Derivatization: React 10 mg of racemate with 1.2 eq of (

    
    )-(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in dry CH
    
    
    Cl
    
    
    with triethylamine.
  • Work-up: Quench with water, extract with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    .
  • Analysis: Analyze the resulting diastereomers on a standard C18 HPLC column (Gradient: Water/ACN). The diastereomers will have distinct retention times due to different physical properties.

Synthesis & Separation Pathway (Visualization)

The following diagram illustrates the workflow from the achiral precursor to the isolated active enantiomers.

G Start 2,5-Dimethylphenol Step1 Etherification (Chloroacetone/K2CO3) Start->Step1 Intermediate 1-(2,5-Dimethylphenoxy)propan-2-one Step1->Intermediate Step2 Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Step2 Racemate Racemic 1-(2,5-dimethylphenoxy)-2-propanamine (Mixture of R & S) Step2->Racemate Resolution Chiral Resolution (Chiralcel OD-H HPLC) Racemate->Resolution  Separation   R_Iso (R)-(-)-Enantiomer (Eutomer: High Na+ Block) Resolution->R_Iso  Peak 1   S_Iso (S)-(+)-Enantiomer (Distomer: Low Potency) Resolution->S_Iso  Peak 2  

Caption: Synthetic pathway and chiral resolution workflow for 1-(2,5-dimethylphenoxy)-2-propanamine.

Technical Considerations & Troubleshooting

Elution Order Reversal

The elution order of (


) and (

) enantiomers can reverse depending on the CSP used.
  • Chiralcel OD-H: Typically elutes (

    
    ) then (
    
    
    
    ) for this class.
  • Chiralpak AD-H: May reverse the order.

  • Validation: Always confirm absolute configuration using Optical Rotation (

    
    ) or X-ray crystallography of the HCl salt.
    
Amine Tailing

Free amines often interact with residual silanols on the silica support, causing peak tailing.

  • Solution: The addition of 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) (for coated phases only) to the mobile phase is mandatory to sharpen peaks.

Solubility

The hydrochloride salt of the amine is insoluble in Hexane.

  • Protocol Adjustment: Convert the salt to the free base using 1M NaOH extraction into ether before injecting onto a Normal Phase Chiral Column.

References

  • Duranti, A., et al. (2000). "Synthesis and antimyotonic activity of the enantiomers of a mexiletine analogue." Farmaco. (Validates synthesis and activity of dimethylphenoxy-propanamine isomers).

  • Kwok, W. H., et al. (2006). "Enantioselective separation of mexiletine and its derivatives." Journal of Chromatography A. (Protocol basis for Chiralcel OD separation).

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc. (General reference for amine resolution).
  • Turgeon, J., et al. (1991). "Genetically determined stereoselective metabolism of mexiletine in humans." Journal of Pharmacology and Experimental Therapeutics. (Metabolic stereoselectivity data).

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
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